Cas no 36226-31-0 ((pyridin-2-yl)methylurea)

(pyridin-2-yl)methylurea 化学的及び物理的性質
名前と識別子
-
- 1-(pyridin-2-ylmethyl)urea
- (pyridin-2-yl)methylurea
- STK768623
- Z198194794
- (pyridin-2-ylmethyl)urea
- SR-01000539251-1
- HMS1661I06
- LBA22631
- SR-01000539251
- Oprea1_544842
- F1967-1592
- N-(2-pyridylmethyl)urea
- [(pyridin-2-yl)methyl]urea
- CS-0248586
- N-(2-pyridinylmethyl)urea
- SCHEMBL357801
- AKOS000150697
- 36226-31-0
- pyridin-2-ylmethylurea
- 9M-036
- MFCD00276112
- N-(pyridin-2-ylmethyl)urea
- EN300-40360
- CCG-49997
- SR-01000539251-2
- G42506
-
- MDL: MFCD00276112
- インチ: InChI=1S/C7H9N3O/c8-7(11)10-5-6-3-1-2-4-9-6/h1-4H,5H2,(H3,8,10,11)
- InChIKey: UAQLROVGGYZQRC-UHFFFAOYSA-N
- ほほえんだ: NC(NCC1=CC=CC=N1)=O
計算された属性
- せいみつぶんしりょう: 151.074561919Da
- どういたいしつりょう: 151.074561919Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
(pyridin-2-yl)methylurea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-1592-0.25g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 0.25g |
$239.0 | 2023-09-06 | |
Life Chemicals | F1967-1592-0.5g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 0.5g |
$252.0 | 2023-09-06 | |
Enamine | EN300-40360-10.0g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 10g |
$2700.0 | 2023-04-30 | |
Enamine | EN300-40360-0.1g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 0.1g |
$125.0 | 2023-04-30 | |
Life Chemicals | F1967-1592-1g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95%+ | 1g |
$266.0 | 2023-09-06 | |
abcr | AB343499-500 mg |
N-(2-Pyridinylmethyl)urea; . |
36226-31-0 | 500 mg |
€315.00 | 2023-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-10g |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 10g |
¥30092.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-250mg |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 250mg |
¥2376.00 | 2024-05-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319256-1g |
(Pyridin-2-ylmethyl)urea |
36226-31-0 | 95% | 1g |
¥8067.00 | 2024-05-16 | |
Enamine | EN300-40360-0.25g |
[(pyridin-2-yl)methyl]urea |
36226-31-0 | 95% | 0.25g |
$178.0 | 2023-04-30 |
(pyridin-2-yl)methylurea 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
(pyridin-2-yl)methylureaに関する追加情報
Introduction to (pyridin-2-yl)methylurea (CAS No. 36226-31-0)
Compound CAS No. 36226-31-0, specifically identified as (pyridin-2-yl)methylurea, represents a significant molecule in the realm of pharmaceutical and biochemical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention in recent years due to its potential applications in drug development and therapeutic interventions.
The molecular structure of (pyridin-2-yl)methylurea consists of a pyridine ring substituted at the 2-position with a methylurea moiety. This configuration imparts distinct pharmacological properties, making it a valuable candidate for further investigation in medicinal chemistry. The pyridine ring is a common pharmacophore found in numerous bioactive compounds, known for its ability to interact with biological targets such as enzymes and receptors.
In recent years, there has been a surge in research focusing on the development of novel urea-based compounds due to their broad spectrum of biological activities. Urea derivatives have shown promise as intermediates in the synthesis of various therapeutic agents, including those targeting neurological disorders, inflammatory conditions, and infectious diseases. The presence of the pyridine ring in (pyridin-2-yl)methylurea enhances its solubility and bioavailability, which are critical factors for drug efficacy.
One of the most compelling aspects of (pyridin-2-yl)methylurea is its potential as a scaffold for designing new drugs. Researchers have been exploring its derivatives to identify compounds with enhanced potency and reduced toxicity. For instance, modifications to the pyridine ring or the urea moiety can lead to significant changes in the compound's pharmacokinetic profile, making it more suitable for clinical applications.
The synthesis of (pyridin-2-yl)methylurea involves well-established organic chemistry techniques, including condensation reactions and nucleophilic substitutions. These methods ensure high yield and purity, which are essential for subsequent biological testing. The compound's stability under various conditions also makes it a reliable candidate for industrial-scale production.
Recent studies have highlighted the role of (pyridin-2-yl)methylurea in modulating enzyme activity. Specifically, it has been shown to interact with enzymes involved in metabolic pathways relevant to cancer and inflammation. By inhibiting or activating these enzymes, the compound may help restore normal cellular function and provide therapeutic benefits.
In addition to its enzymatic interactions, (pyridin-2-yl)methylurea has demonstrated potential in binding to specific receptors in the body. This binding capability is crucial for drugs that need to target particular cells or tissues. The pyridine ring's ability to form hydrogen bonds with receptor sites enhances the compound's affinity and selectivity.
The pharmaceutical industry has taken notice of these properties, leading to increased investment in research related to (pyridin-2-yl)methylurea. Several academic institutions and biotechnology companies are currently conducting preclinical studies to evaluate its efficacy and safety profiles. These studies aim to provide a solid foundation for future clinical trials and eventual market approval.
The environmental impact of synthesizing and using (pyridin-2-yl)methylurea is also a consideration in modern drug development. Efforts are being made to optimize synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to ensure that the production process is sustainable and environmentally friendly.
In conclusion, (pyridin-2-yl)methylurea (CAS No. 36226-31-0) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure, combined with its interactions with biological targets, makes it a promising candidate for further research and development. As scientific understanding continues to evolve, it is likely that new uses and applications for this compound will be discovered, further solidifying its importance in the field of medicinal chemistry.
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